molecular formula C10H11N3O2 B1373516 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1094442-46-2

1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B1373516
CAS No.: 1094442-46-2
M. Wt: 205.21 g/mol
InChI Key: BKSSTKYOAKCIKS-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The presence of nitrogen atoms in the ring system imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid . This reaction proceeds under mild conditions and results in the formation of the desired pyrazolopyridine scaffold. Another approach involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with β-keto esters in acetic acid under reflux conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetic acid, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted derivatives of the original compound .

Scientific Research Applications

1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be compared with other similar compounds, such as:

    1H-pyrazolo[3,4-b]pyridine: This compound lacks the ethyl and methyl substituents but shares the same core structure.

    1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: This compound has a phenyl group instead of an ethyl group.

    1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: This compound has a similar structure but with different substituents at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-13-9-7(5-11-13)4-8(10(14)15)6(2)12-9/h4-5H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSSTKYOAKCIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=C(C=C2C=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the metabolic fate of tracazolate in rats and dogs?

A1: Tracazolate undergoes extensive metabolism in both rats and dogs, primarily via de-esterification, N-deethylation, oxidation, and dealkylation. [, ] A key metabolite identified in both species is 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, formed by de-esterification of tracazolate. [, ] Interestingly, while this metabolite is a major product in dog urine, it is not the most abundant metabolite in rat urine. [] This suggests species-specific differences in the metabolic pathways of tracazolate.

Q2: Does the lipophilicity of tracazolate and its metabolites influence their distribution in tissues?

A2: Yes, the lipophilic nature of tracazolate and several of its metabolites significantly influences their tissue distribution. [, ] Research indicates higher concentrations of both tracazolate and its radioactive label in tissues compared to blood. [] Furthermore, a unique, less polar metabolite, 1-vinyl tracazolate, was identified in plasma, brain, and fat tissues. [] This suggests that the lipophilicity of tracazolate and its metabolites contributes to their accumulation in tissues, particularly in fat, which may act as a reservoir. []

Q3: How does the metabolic profile of tracazolate in the brain differ from other tissues?

A3: While this compound is a significant metabolite in plasma and urine, the dominant metabolite found in brain tissue is γ-ketotracazolate. [, ] This suggests a unique metabolic pathway for tracazolate within the brain, potentially involving specific enzymes or metabolic conditions. This difference highlights the importance of investigating tissue-specific metabolism when evaluating drug candidates.

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